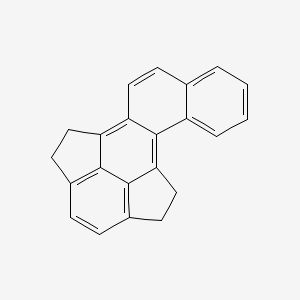![molecular formula C8H10N2O4S B13822961 3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol CAS No. 353257-78-0](/img/structure/B13822961.png)
3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol is an organic compound that features a nitropyridine moiety attached to a sulfanylpropane-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol typically involves the nitration of pyridine derivatives followed by the introduction of the sulfanylpropane-1,2-diol moiety. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitropyridine derivative is then further reacted with appropriate thiol and diol compounds under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol may involve large-scale nitration and sulfenylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized compounds that retain the core structure of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol.
Applications De Recherche Scientifique
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanylpropane-1,2-diol moiety may also play a role in modulating the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-nitropyridine-2-thiol
- 3-nitro-2-pyridinesulfenyl chloride
- 2-(benzylthio)-3-nitropyridine
Uniqueness
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol is unique due to its combination of a nitropyridine moiety with a sulfanylpropane-1,2-diol backbone This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
353257-78-0 |
|---|---|
Formule moléculaire |
C8H10N2O4S |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol |
InChI |
InChI=1S/C8H10N2O4S/c11-4-6(12)5-15-8-7(10(13)14)2-1-3-9-8/h1-3,6,11-12H,4-5H2 |
Clé InChI |
KMIANGLYHBWCSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)SCC(CO)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


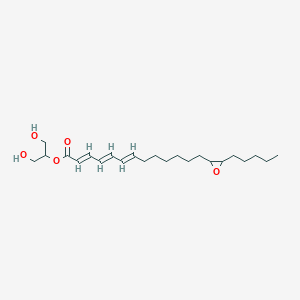

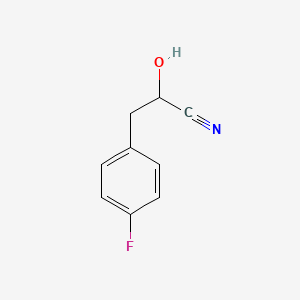
![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
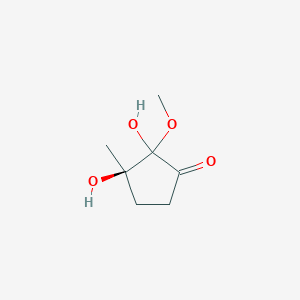
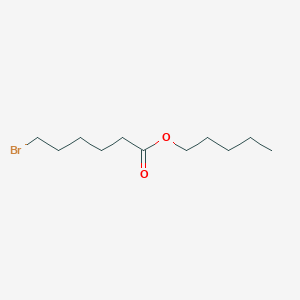
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)
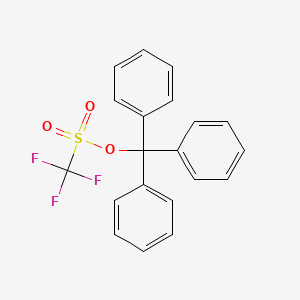


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)

